4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol
Overview
Description
4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol is an organic compound characterized by a tetrahydropyran ring substituted with a 4-methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid catalyst to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . The use of continuous flow reactors may also be explored to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions may involve reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-one.
Reduction: Formation of various alcohol derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the tetrahydropyran ring.
4-Methoxyamphetamine: Contains a methoxyphenyl group but has a different core structure and pharmacological profile.
4-Methoxyphenyl isothiocyanate: Similar in having the methoxyphenyl group but differs in functional groups and applications.
Uniqueness: 4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-ol is unique due to its combination of a tetrahydropyran ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)oxan-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDDDBYPDIMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.